2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole
CAS No.:
Cat. No.: VC15809724
Molecular Formula: C7H8FNS
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8FNS |
|---|---|
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | 2-fluoro-4,5,6,7-tetrahydro-1,3-benzothiazole |
| Standard InChI | InChI=1S/C7H8FNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2 |
| Standard InChI Key | STNTYNMAOVAJRO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)N=C(S2)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole features a bicyclic framework comprising a partially saturated benzothiazole system. The fluorine substitution at C-2 introduces electronegativity and steric effects that influence reactivity and intermolecular interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈FNS |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | 2-fluoro-4,5,6,7-tetrahydro-1,3-benzothiazole |
| Canonical SMILES | C1CC2=C(C1)N=C(S2)F |
| InChI Key | STNTYNMAOVAJRO-UHFFFAOYSA-N |
The compound’s planar thiazole ring and non-planar tetrahydrobenzene moiety create a semi-rigid structure amenable to target binding in biological systems.
Spectroscopic Profiling
While experimental spectral data remain limited, analogous tetrahydrobenzo[d]thiazoles exhibit characteristic NMR and IR signatures:
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¹H NMR: Protons on the saturated cyclohexene ring resonate between δ 1.2–3.5 ppm as multiplet signals, while the thiazole proton appears as a singlet near δ 7.1–7.3 ppm .
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FTIR: Stretching vibrations for C-F bonds occur at 1,100–1,250 cm⁻¹, with thiazole ring vibrations (C=N, C-S) appearing at 1,520–1,580 cm⁻¹ and 650–750 cm⁻¹, respectively .
Synthetic Methodologies
Fluorination Strategies
Biological Activity and Mechanism
Anticancer Activity
Tetrahydrobenzo[d]thiazole derivatives exhibit promising cytotoxicity profiles:
Fluorine substitution at C-2 may improve metabolic stability and blood-brain barrier permeability compared to non-fluorinated analogs .
Enzymatic Interactions
Molecular docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) with cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression. The fluorine atom forms a critical hydrogen bond with Glu81 residue in the ATP-binding pocket .
Comparative Analysis with Structural Analogs
Non-Fluorinated Counterparts
Removal of the C-2 fluorine in 4,5,6,7-tetrahydrobenzo[d]thiazole results in:
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18% reduction in in vitro metabolic stability (human liver microsomes)
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3.2-fold decrease in blood-brain barrier permeability (PAMPA assay)
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Altered pharmacokinetics (t₁/₂ = 2.1 vs. 3.7 hours for fluorinated derivative)
Halogen-Substituted Variants
Comparative IC₅₀ values against K562 cells:
| Substituent | Position | IC₅₀ (μM) |
|---|---|---|
| -F | 2 | 4.52 |
| -Cl | 2 | 6.78 |
| -Br | 2 | 8.91 |
Fluorine’s optimal size and electronegativity confer superior target engagement versus bulkier halogens .
Research Applications and Future Directions
Drug Discovery Scaffold
The compound serves as a versatile precursor for developing:
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Kinase inhibitors (CDK2, EGFR)
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Antimicrobial agents targeting DNA gyrase
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Antidepressants via serotonin reuptake modulation
Synthetic Biology
Engineered E. coli strains expressing fluorinases could enable biocatalytic production, circumventing traditional toxic fluorination reagents.
Analytical Challenges
Priority areas for methodological advancement include:
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Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms
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Metabolite Profiling: LC-MS/MS protocols to identify Phase I/II metabolites
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Target Deconvolution: Chemical proteomics to map cellular interaction partners
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